molecular formula C6H5ClN2O2 B1210972 2-Chloro-4-methyl-5-nitropyridine CAS No. 23056-33-9

2-Chloro-4-methyl-5-nitropyridine

Cat. No.: B1210972
CAS No.: 23056-33-9
M. Wt: 172.57 g/mol
InChI Key: HWZUMEVIIGNXGM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in chemical synthesis studies , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Biochemical Pathways

It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. This suggests that it may affect biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s known to have high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .

Result of Action

Given its use in chemical synthesis studies , it can be inferred that its action results in the formation of new chemical compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-5-nitropyridine. For instance, it’s recommended to store the compound in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature can affect its stability. Furthermore, its safety information indicates that it can cause irritation to the eyes, skin, and respiratory system , suggesting that its action and efficacy can be influenced by the exposure route and the protective measures taken during handling.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of bactericides, plant growth regulators, antibiotics, and other medicaments . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence metabolic flux and metabolite levels, altering the balance of key metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion .

Preparation Methods

The synthesis of 2-Chloro-4-methyl-5-nitropyridine typically involves the chlorination of 2-Hydroxy-4-methyl-5-nitropyridine. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorination reagents. The reaction is carried out at a temperature range of 100-105°C for about 5 hours . After the reaction, the product is extracted and purified to obtain a high yield of this compound.

Chemical Reactions Analysis

2-Chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-Chloro-4-methyl-5-nitropyridine can be compared with other similar compounds such as:

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Chloro-4-nitropyridine

These compounds share similar structural features but differ in the position of substituents on the pyridine ring, which can influence their reactivity and applications . The unique combination of chlorine, methyl, and nitro groups in this compound makes it particularly useful in specific synthetic pathways.

Properties

IUPAC Name

2-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUMEVIIGNXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323073
Record name 2-Chloro-4-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23056-33-9
Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Synthesis routes and methods I

Procedure details

22.3 g of 2-hydroxy-4-methyl-5-nitropyridine and 170 ml of POCl3 are mixed together and heated at 100° C. for 3 hours. The cooled reaction medium is poured onto ice to yield a beige precipitate of 2-chloro-4-methyl-5-nitropyridine.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 4-methyl-5-nitro-pyridin-2-ol (5.0 g), and 1,2-dichloroethane (30 ml). Phosphorous oxide chloride (3.6 ml) is added dropwise. Into this mixture DMF (2.5 ml) is added dropwise at ambient temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hours. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 4.91 g of the compound as a light yellow solid (MP: 35-38° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-methyl-5-nitro-1H-pyridine-2-one (5.00 g, 32.44 mmol), thionyl chloride (20 ml), and two drops of dimethylformamide was heated atreflux under nitrogen for 52 hours. The resultant orange colored solution was evaporated under reduced pressure, and a small amount of anhydrous toluene was added and then removed via evaporation under reduced pressure to remove traces of thionyl chloride. The residual oil then passed througha silica gel filter (dried at 150° C. under vacuum overnight, approximately 100 g) followed by methylene chloride (1 1). This filtrate was evaporated under reduced pressure to afford 2-chloro-4-methyl-5-nitropyridine (5.30 g, 30.71 mmol, 95%) as an orange oil, which crystallized below 0° C.; IR (CHCl3) 1605, 1550, 1520, 1450, 1360, 1345 cm-1 ; 1H NMR (CDCl3) δ 9.03 (s, 1H), 7.83 (s, 1H), 2.60 (s, 3H); LRMS (m/z, relative intensity) 174 (25), 173 (19), 172 (M+, 68), 157 (74), 155 (100), 128 (27), 101 (47), 100(55], 99 (74), 90 (43), 75 (36).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Copper(II)chloride (10.01 g, 74.5 mmol) was dissolved in N,N-dimethylformamide (75 mL) and the solution was warmed to 60° C. A solution of 2-amino-4-methyl-5-nitropyridine (9.50 g, 62.0 mmol) in N,N-dimethylformamide (145 mL) was added with addition funnel over 0.5 h. The reaction mixture was heated at 110° C. for 16 h. The reaction mixture was cooled to room temperature and poured into 3 N aqueous hydrochloric acid (300 mL), followed by extraction with diethyl ether. The organic extract was dried over sodium sulfate and adsorbed onto silica gel for purification by column chromatography (SiO2, 20:3 hexanes/ethyl acetate). 2-Chloro-4-methyl-5-nitropyridine was obtained as a yellow solid (2.10 g, 20%): 1H NMR (300 MHz, CD3OD) δ2.63 (3H, s), 7.60 (1H, s), 8.96 (1H, s); ESI MS m/z 173 [C6H5ClN2O2+H]+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10.01 g
Type
catalyst
Reaction Step Three
Name
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research reveal about the structural characteristics of 2-chloro-4-methyl-5-nitropyridine?

A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP method and the 6-311++G (d,p) basis set to elucidate the structure of this compound [, ]. This computational approach allowed the researchers to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Furthermore, the study compared these theoretical calculations with experimental data obtained through spectral measurements, including nuclear magnetic resonance (NMR) spectroscopy. This comparison validated the accuracy of the theoretical predictions and provided a comprehensive understanding of the molecule's structure [, ].

Q2: What analytical techniques were used to study this compound, and how do they contribute to understanding its properties?

A2: The research employed a combination of experimental and theoretical methods to analyze this compound. Experimentally, spectral techniques such as vibrational spectroscopy and NMR were utilized [, ]. Vibrational spectroscopy helps to identify characteristic functional groups within the molecule based on their unique vibration patterns. NMR spectroscopy, on the other hand, provides insights into the arrangement of atoms and the electronic environment surrounding them. These experimental techniques were complemented by theoretical calculations using DFT [, ]. DFT calculations enable the prediction of various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. By comparing the experimental spectra with the theoretically calculated values, researchers were able to confirm the accuracy of the predicted structure and gain a deeper understanding of the molecule's behavior [, ]. This multi-faceted approach, combining experimental and computational methods, provides a robust and comprehensive characterization of this compound.

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